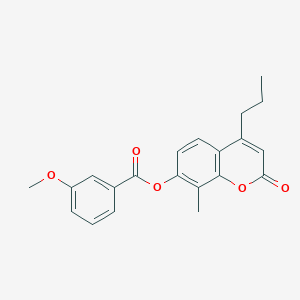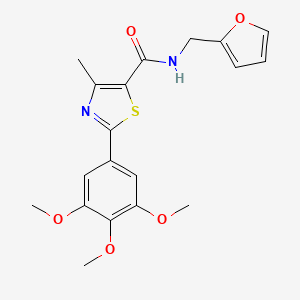![molecular formula C26H30O5 B11152448 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152448.png)
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is an organic compound with a complex structure that includes a chromen-2-one core, substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base, followed by alkylation with hexyl bromide . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or acylated products.
Aplicaciones Científicas De Investigación
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Mecanismo De Acción
The mechanism of action of 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its ability to absorb UV radiation, thereby preventing damage to skin cells. The compound’s molecular structure allows it to absorb both UVA and UVB rays, making it an effective broad-spectrum UV filter . It helps prevent the photodegradation of other active ingredients in sunscreen formulations, enhancing their stability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromen-2-one core but has different substituents, affecting its chemical and biological properties.
Bemotrizinol: Another UV filter with a similar mechanism of action but different chemical structure, offering high photostability and broad-spectrum UV protection.
Uniqueness
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to absorb UV radiation and stabilize other sunscreen ingredients makes it particularly valuable in cosmetic formulations.
Propiedades
Fórmula molecular |
C26H30O5 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H30O5/c1-5-6-7-8-9-22-17(2)21-14-15-24(18(3)25(21)31-26(22)28)30-16-23(27)19-10-12-20(29-4)13-11-19/h10-15H,5-9,16H2,1-4H3 |
Clave InChI |
LDEKARGRBAYKTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152377.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11152391.png)
![N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11152393.png)
![3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11152397.png)
![5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152419.png)
![N-[3-(cycloheptylamino)-3-oxopropyl]benzamide](/img/structure/B11152424.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152427.png)


![2-[5-(2-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11152453.png)
![6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11152459.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11152464.png)

